molecular formula C₇H₁₀O₇ B1140214 2,3-O-Carbonyl-alpha-D-mannopyranose CAS No. 76548-27-1

2,3-O-Carbonyl-alpha-D-mannopyranose

Cat. No. B1140214
CAS RN: 76548-27-1
M. Wt: 206.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,3-O-Carbonyl-alpha-D-mannopyranose has been extensively studied. For instance, octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and its phosphate derivatives have been synthesized for studies related to the biosynthesis of glycoproteins in amoebae (Hällgren & Hindsgaul, 1994). Another approach involved the synthesis of methyl 3-O-(β-D-mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates, showcasing a method to link mannopyranoside units (Awad, Ashry, & Schuerch, 1986).

Molecular Structure Analysis

The crystal and molecular structure of related mannopyranose derivatives, such as O-β-D-mannopyranosyl-(1→4)-α-D-mannopyranose (mannobiose), has been determined, providing insight into the conformation and configuration of these sugars (Sheldrick, Mackie, & Akrigg, 1984).

Chemical Reactions and Properties

The synthesis and properties of mannopyranoside derivatives often involve key reactions such as glycosylation, phosphorylation, and protective group manipulations. For example, the synthesis of 1,2- and 1,3-N-linked disaccharides of 5-thio-alpha-D-mannopyranose as potential inhibitors of mannosidase enzymes demonstrates complex chemical reactions tailored to produce specific glycosidic linkages (Johnston & Pinto, 1998).

Scientific Research Applications

Chemical Synthesis and Polymerization

  • Polymer Synthesis : 2,3-O-Carbonyl-alpha-D-mannopyranose derivatives have been used in the synthesis of complex polysaccharides. For instance, Kobayashi, Nomura, and Okada (1993) demonstrated the preparation of a comb-shaped, branched stereoregular polysaccharide using a derivative of this compound in a complex polymerization process (Kobayashi, Nomura, & Okada, 1993).

Glycosylation and Carbohydrate Chemistry

  • Glycosylation Techniques : Research by Crich, Cai, and Dai (2000) highlights the use of this compound derivatives in glycosylation reactions. They demonstrated highly diastereoselective alpha-mannopyranosylation, an essential technique in carbohydrate chemistry (Crich, Cai, & Dai, 2000).

Carbohydrate Derivatives Synthesis

  • Synthesis of Carbohydrate Derivatives : The research by Abronina et al. (2005) involves the use of this compound derivatives in the synthesis of a mannopentaoside, a complex carbohydrate structure (Abronina et al., 2005).

Surface Chemistry and Protein Binding

  • Surface Chemistry and Protein Binding : Karamanska et al. (2005) explored the use of thioctic acid amides of alpha-d-mannopyranoside derivatives in achieving low nonspecific protein binding to carbohydrates presented on gold surfaces. This research provides insights into potential biomedical and analytical applications (Karamanska et al., 2005).

properties

IUPAC Name

(3aR,4S,7R)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2?,3-,4?,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPSKQDMZPNHOX-ZUEQSLHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(C(O1)O)OC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C2[C@H]([C@H](O1)O)OC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661854
Record name 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76548-27-1
Record name 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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